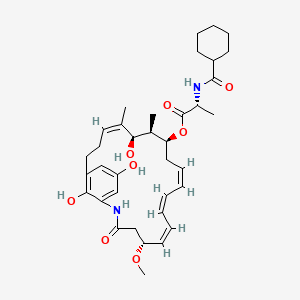
Gd-Dotp
Descripción general
Descripción
Gadolinium 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonate) (Gd-Dotp) is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). This compound is known for its high paramagnetism and ability to enhance the relaxation rates of water protons, making it an effective contrast agent in medical diagnostics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Gd-Dotp involves the reaction of gadolinium chloride with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) (Dotp) in an aqueous medium. The reaction typically requires a controlled pH environment and the presence of a suitable buffer to maintain the stability of the complex .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified using techniques like crystallization and filtration to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Gd-Dotp primarily undergoes complexation reactions where it forms stable complexes with various ligands. It does not typically undergo oxidation or reduction reactions due to the stability of the gadolinium ion in its +3 oxidation state .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include gadolinium chloride, Dotp, and various buffers to maintain the pH. The reactions are usually carried out in aqueous solutions at controlled temperatures .
Major Products: The major product of the reaction between gadolinium chloride and Dotp is the this compound complex. This complex is highly stable and does not readily decompose under normal conditions .
Aplicaciones Científicas De Investigación
Gd-Dotp is widely used in scientific research, particularly in the field of medical imaging. Its primary application is as a contrast agent in MRI, where it enhances the visibility of internal body structures. Additionally, this compound is used in research involving the study of molecular interactions and the development of new imaging techniques .
Mecanismo De Acción
The mechanism of action of Gd-Dotp involves its paramagnetic properties, which enhance the relaxation rates of water protons in its vicinity. This results in an increase in signal intensity in MRI, allowing for better visualization of tissues and abnormalities. The gadolinium ion in this compound interacts with water molecules, facilitating the transfer of relaxation energy and improving image contrast .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Gd-Dotp include gadolinium 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (Gd-Dota) and gadolinium diethylenetriaminepentaacetic acid (Gd-Dtpa). These compounds also serve as MRI contrast agents and share similar properties with this compound .
Uniqueness: this compound is unique due to its high relaxivity and stability, which make it particularly effective as a contrast agent. Unlike some other gadolinium-based agents, this compound does not have coordinated water molecules, which contributes to its high relaxivity and effectiveness in enhancing MRI images .
Propiedades
InChI |
InChI=1S/C12H30N4O11P4.CH3O.Gd/c17-28(18)9-13-1-3-14(10-29(19,20)21)5-7-16(12-31(25,26)27)8-6-15(4-2-13)11-30(22,23)24;1-2;/h1-12H2,(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);1H3;/q;-1;+3/p-6 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXYFOYQNLIAGG-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C1CN(CCN(CCN(CCN1CP(=O)=O)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27GdN4O12P4-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120721-77-9 | |
| Record name | Gadolinium-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetrakis(methylenephosphonic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120721779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)

![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)

![(1S,2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1237367.png)
![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)


![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)
